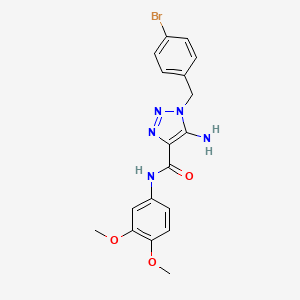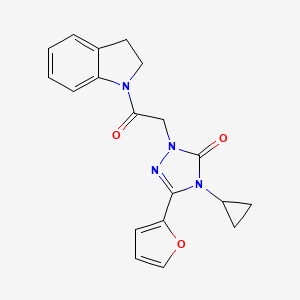![molecular formula C21H17FN4O2 B2570746 2-(4-氟苯基)-N-(3-(6-甲氧基咪唑并[1,2-b]哒嗪-2-基)苯基)乙酰胺 CAS No. 955780-77-5](/img/structure/B2570746.png)
2-(4-氟苯基)-N-(3-(6-甲氧基咪唑并[1,2-b]哒嗪-2-基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
科学研究应用
2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用机制
It’s worth noting that compounds with the imidazo[1,2-a]pyridine structure, like the one , are recognized as important in medicinal chemistry due to their wide range of applications . They are often used as a scaffold in drug design .
Additionally, compounds with similar structures have been found to inhibit tropomyosin receptor kinases (TrkA/B/C), which are known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.
Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially leading to ring-opened products.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents (e.g., bromine) are employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
相似化合物的比较
Similar Compounds
- 2-(3-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine
- 2-(4-chlorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both fluorophenyl and methoxyimidazo[1,2-b]pyridazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-28-21-10-9-19-24-18(13-26(19)25-21)15-3-2-4-17(12-15)23-20(27)11-14-5-7-16(22)8-6-14/h2-10,12-13H,11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMPCVGVWQUFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2570666.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)
![methyl 4-{[(4-hydroxyoxan-4-yl)methyl]carbamoyl}benzoate](/img/structure/B2570668.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile](/img/structure/B2570673.png)

![[Ethyl(phenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2570677.png)
![cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2570678.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2570679.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide](/img/structure/B2570682.png)
![2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2570684.png)
![3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2570686.png)
